Cas no 946682-03-7 (1H-Azepine,2-(3-ethoxyphenyl)hexahydro-)

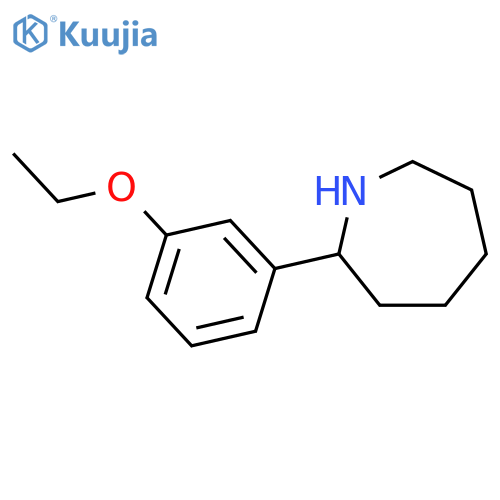

946682-03-7 structure

商品名:1H-Azepine,2-(3-ethoxyphenyl)hexahydro-

1H-Azepine,2-(3-ethoxyphenyl)hexahydro- 化学的及び物理的性質

名前と識別子

-

- 1H-Azepine,2-(3-ethoxyphenyl)hexahydro-

- 2-(3-ETHOXYPHENYL)AZEPANE

- 2-(3-ETHOXY-PHENYL)-AZEPANE

- 946682-03-7

- DTXSID10663004

- (S)-3-(phenylamino)butanoicacid

- AKOS015838705

-

- MDL: MFCD08687756

- インチ: InChI=1S/C14H21NO/c1-2-16-13-8-6-7-12(11-13)14-9-4-3-5-10-15-14/h6-8,11,14-15H,2-5,9-10H2,1H3

- InChIKey: SYCZZIGQKRWZQC-UHFFFAOYSA-N

- ほほえんだ: CCOC1=CC=CC(=C1)C2CCCCCN2

計算された属性

- せいみつぶんしりょう: 219.162

- どういたいしつりょう: 219.162

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3A^2

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2.9

1H-Azepine,2-(3-ethoxyphenyl)hexahydro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM286131-5g |

2-(3-Ethoxyphenyl)azepane |

946682-03-7 | 97% | 5g |

$611 | 2021-06-09 | |

| Chemenu | CM286131-5g |

2-(3-Ethoxyphenyl)azepane |

946682-03-7 | 97% | 5g |

$*** | 2023-05-29 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658074-5g |

2-(3-Ethoxyphenyl)azepane |

946682-03-7 | 98% | 5g |

¥10185.00 | 2024-04-24 |

1H-Azepine,2-(3-ethoxyphenyl)hexahydro- 関連文献

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

946682-03-7 (1H-Azepine,2-(3-ethoxyphenyl)hexahydro-) 関連製品

- 383128-22-1(2-(3-Methoxyphenyl)piperidine)

- 383129-37-1(2-(3-methoxyphenyl)azepane)

- 168890-46-8(2-(4-Methoxyphenyl)azepane)

- 103861-77-4(2-(3-Methoxyphenyl)pyrrolidine)

- 68548-75-4(2-(3-Phenoxyphenyl)pyrrolidine)

- 383127-28-4(2-(4-ethoxyphenyl)pyrrolidine)

- 955288-33-2(2-[(3-ethoxyphenyl)methyl]piperidine)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量